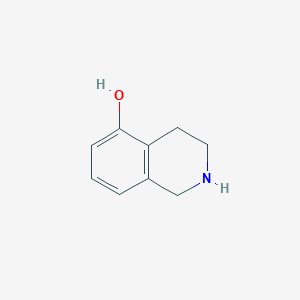

1,2,3,4-Tetrahydroisoquinolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZHCCXUVSEGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553061 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-50-9 | |

| Record name | 1,2,3,4-Tetrahydro-5-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Analysis Reveals Limited Public Data on 1,2,3,4-Tetrahydroisoquinolin-5-ol Analogs

While the broader family of 1,2,3,4-tetrahydroisoquinolines (THIQs) is a well-documented scaffold in medicinal chemistry, research has predominantly concentrated on analogs with different substitution patterns, particularly those with hydroxyl or methoxy groups at the 6- and 7-positions. These 6,7-disubstituted analogs are of significant interest due to their structural similarity to the neurotransmitter dopamine and have been extensively investigated for their effects on dopamine and serotonin receptors.[1]

The 1,2,3,4-tetrahydroisoquinoline core is a recognized "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. Derivatives have been explored for a wide range of therapeutic applications, including:

-

Anticancer Agents: Certain THIQ derivatives have shown potent cytotoxic effects.

-

Antimicrobial and Antiviral Activities: The scaffold has been used to develop agents against various pathogens.

-

Neuroprotective and CNS Applications: Many analogs have been synthesized and tested for activity at dopamine and serotonin receptors, with implications for neurodegenerative diseases like Parkinson's and psychiatric conditions such as depression.[1][2]

The general synthetic route to the THIQ core often involves the Pictet-Spengler reaction, a cyclization reaction of a β-phenylethylamine with an aldehyde or ketone. The specific synthesis of 5-hydroxy substituted THIQs would require precursors with a hydroxyl group at the meta-position of the ethylamine side chain, which may present different synthetic challenges compared to the more common 3,4-disubstituted (catechol-like) precursors.

General Experimental Approaches for THIQ Analogs

While specific protocols for 1,2,3,4-tetrahydroisoquinolin-5-ol analogs are not available, the evaluation of related THIQ compounds typically involves a standard workflow in drug discovery research.

Caption: General workflow for the evaluation of novel chemical compounds.

Receptor Binding Assays: A common initial step is to determine the affinity of the compounds for their molecular targets. For THIQs, these are often G-protein coupled receptors (GPCRs) like dopamine (D1, D2, D3, D4, D5) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors. These experiments typically involve:

-

Preparation of Membranes: Harvesting cell lines (e.g., HEK293, CHO) that are engineered to express high levels of the specific receptor subtype.

-

Competitive Binding: Incubating the cell membranes with a known radiolabeled ligand (e.g., [³H]raclopride for D2 receptors) and varying concentrations of the novel, unlabeled test compound.

-

Detection: Measuring the displacement of the radioligand by the test compound. The data is then used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Functional Assays: Compounds that show high binding affinity are then tested to determine if they are agonists (activate the receptor), antagonists (block the receptor), or partial agonists. This is often done by measuring the downstream signaling effects of receptor activation. For many dopamine and serotonin receptors, this involves quantifying changes in intracellular second messengers, such as cyclic AMP (cAMP).

Caption: Simplified Gi-coupled signaling pathway for the D2 dopamine receptor.

Conclusion

The specific focus on the 5-hydroxy position of the 1,2,3,4-tetrahydroisoquinoline scaffold appears to be a largely unexplored area in medicinal chemistry, at least within publicly documented research. The lack of available data prevents a detailed analysis of the structure-activity relationships, biological mechanisms, and experimental protocols for this analog series. This represents a potential opportunity for new research endeavors. Future work could involve the chemical synthesis of a library of this compound analogs and their systematic evaluation at key neurological targets to uncover novel pharmacological activities.

References

The Multifaceted Mechanisms of Tetrahydroisoquinoline Derivatives: A Technical Guide

December 24, 2025

Executive Summary

Tetrahydroisoquinoline (THIQ) derivatives represent a diverse class of compounds, encompassing both endogenous neuromodulators and synthetic molecules with significant therapeutic potential. Their mechanisms of action are multifaceted, primarily involving interactions with the dopaminergic system, inhibition of key enzymes, and in some cases, induction of neurotoxicity. This technical guide provides an in-depth exploration of the core mechanisms of action of THIQ derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and therapeutic agent design.

Modulation of the Dopaminergic System

A primary mode of action for many THIQ derivatives is the modulation of the dopaminergic system. This includes direct interactions with dopamine receptors and effects on dopamine neuron activity.

Dopamine Receptor Binding

Synthetic THIQ derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of neuropsychiatric disorders.[1][2] These derivatives can act as agonists, partial agonists, or antagonists, with their specific activity profiles dependent on their chemical structure.[3]

Table 1: Binding Affinities (Ki) of Synthetic Tetrahydroisoquinoline Derivatives for Dopamine D2 and D3 Receptors

| Compound | Primary Pharmacophore | Secondary Pharmacophore | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) | Reference |

| 5s | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 3-cyanobenzamide | 1.2 | 180 | 150 | [3] |

| 5t | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 4-cyanobenzamide | 3.4 | 5.1 | 1.5 | [3] |

| 6a | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 2-methoxybenzamide | 48 | 130 | 2.7 | [3] |

| 6c | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | 4-cyanobenzamide | 39 | 100 | 2.6 | [3] |

| 31 | 7-CF3SO2O-tetrahydroisoquinoline | 3-indolylpropenamide | 0.4 (pKi 8.4) | 60 | 150 | [4] |

Modulation of Dopamine Neuron Activity by Salsolinol

Salsolinol, an endogenous THIQ formed from the condensation of dopamine and acetaldehyde, exerts complex modulatory effects on dopamine neurons in the ventral tegmental area (VTA).[5][6] It increases the excitability and firing rate of these neurons through a combination of pre- and post-synaptic mechanisms.[5][6][7] Salsolinol's effect on dopamine neuron firing is dose-dependent and biphasic, with a peak effect observed at 0.1 μM.[5][6]

The signaling cascade initiated by salsolinol in the VTA is multifaceted:

-

Direct Depolarization: Salsolinol directly depolarizes dopamine neurons.[5][6]

-

Disinhibition via μ-Opioid Receptors: It activates μ-opioid receptors located on GABAergic interneurons. This inhibits GABA release, thereby disinhibiting the dopamine neurons.[5][6][7]

-

Enhanced Glutamatergic Transmission: Salsolinol potentiates glutamate release onto dopamine neurons. This effect is mediated by the activation of dopamine D1 receptors, likely located on glutamatergic terminals.[5][6]

Enzyme Inhibition

Several THIQ derivatives function as inhibitors of key enzymes involved in neurotransmitter metabolism and other critical cellular processes.

Monoamine Oxidase (MAO) Inhibition

THIQ derivatives can act as reversible inhibitors of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[8] Some derivatives exhibit selectivity for one isoform over the other.

Table 2: IC50 Values of Tetrahydroisoquinoline Derivatives for MAO-A and MAO-B Inhibition

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| N-methyl-6-methoxyisoquinolinium ion | 0.81 | - | [8] |

| Compound 7 | 210.23 | - | [9] |

| Compound 8 | 259.27 | - | [9] |

| 1-methyl-TIQ | Moderate Inhibition | Moderate Inhibition | [10] |

Tyrosine Hydroxylase (TH) Inhibition

Salsolinol has been shown to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine.[6][11] This inhibition occurs in the nanomolar range and is more potent for the phosphorylated form of the enzyme.[11] Salsolinol competes with the cofactor tetrahydrobiopterin, thereby preventing the synthesis of L-DOPA from tyrosine.[11]

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 6. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. evotec.com [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Tetrahydroisoquinoline (THIQ) Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] This guide delves into the critical structure-activity relationships (SAR) of THIQ analogs, offering a comprehensive overview of their therapeutic potential across various disease areas. We will explore the nuanced effects of structural modifications on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Principles of THIQ Structure-Activity Relationships

The versatility of the THIQ scaffold lies in its three-dimensional structure and the amenability of its core rings to substitution. SAR studies consistently highlight several key positions on the THIQ moiety where modifications can dramatically influence potency, selectivity, and pharmacokinetic properties. These include:

-

Position 1: Substitution at this position, often with aryl or substituted aryl groups, is crucial for modulating activity at various receptors and enzymes. The nature and substitution pattern of the aryl ring can dictate interactions with specific binding pockets.

-

Position 2 (Nitrogen atom): The secondary amine at position 2 is a key site for introducing a wide range of substituents. N-alkylation, N-acylation, and the introduction of more complex side chains can impact receptor affinity, cell permeability, and metabolic stability.

-

Positions 5, 6, 7, and 8 (Benzo-ring): Substitution on the aromatic ring of the THIQ core, particularly with electron-donating or electron-withdrawing groups, plays a vital role in fine-tuning electronic properties and influencing interactions with biological targets. Hydroxylation patterns, for instance, are often critical for dopamine receptor activity.

THIQ Analogs as Anticancer Agents: Targeting Cellular Proliferation

A significant body of research has focused on the development of THIQ analogs as potent anticancer agents.[3] These compounds often exert their effects by disrupting microtubule dynamics, a clinically validated strategy for inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative THIQ analogs against various cancer cell lines.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | Cl (at 4-position of phenyl) | H | H | HCT116 (Colon) | 0.9 - 10.7 | [4] |

| GM-3-121 | Ethyl (at 4-position of phenyl) | H | H | HCT116 (Colon) | Not specified, but high activity | [4] |

| GM-3-121 | Ethyl (at 4-position of phenyl) | H | H | MCF-7 (Breast) | 0.43 µg/mL | [4] |

| GM-3-121 | Ethyl (at 4-position of phenyl) | H | H | MDA-MB-231 (Breast) | 0.37 µg/mL | [4] |

| GM-3-121 | Ethyl (at 4-position of phenyl) | H | H | Ishikawa (Endometrial) | 0.01 µg/mL | [4] |

| PD9 | - | - | - | DU-145 (Prostate) | 1 - 3 | [5] |

| PD10 | - | - | - | MDA-MB-231 (Breast) | 1 - 3 | [5] |

| PD11 | - | - | - | HT-29 (Colon) | 1 - 3 | [5] |

| PD13 | - | - | - | DU-145 (Prostate) | 1 - 3 | [5] |

| PD14 | - | - | - | MDA-MB-231 (Breast) | 1 - 3 | [5] |

| PD15 | - | - | - | HT-29 (Colon) | 1 - 3 | [5] |

Note: The structures of PD9, PD10, PD11, PD13, PD14, and PD15 are complex and not easily represented by simple R-group substitutions in this table format. Please refer to the original publication for their detailed structures.

Experimental Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)

The antiproliferative activity of THIQ analogs is commonly assessed using the Sulforhodamine B (SRB) assay.[6]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (THIQ analogs) dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control.

-

Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells.

-

Staining: Remove the TCA and wash the plates with water. Stain the fixed cells with SRB solution.

-

Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

THIQ Analogs as Dopamine Receptor Ligands: Modulating Neurological Pathways

The THIQ scaffold is a well-established pharmacophore for dopamine receptor ligands, with analogs demonstrating a range of activities from agonism to antagonism.[7] The affinity and selectivity for different dopamine receptor subtypes (D1-like and D2-like) are highly dependent on the substitution pattern of the THIQ core.

Quantitative SAR Data: Dopamine Receptor Binding Affinity

The following table presents the binding affinities (Ki) of select THIQ analogs for dopamine D2 and D3 receptors.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Br-BTHIQ | D2 | 286 | [7] |

| Br-BTHIQ | D3 | 197 | [7] |

| Br-BTHIQ | D4 | 13.8 | [7] |

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound for a dopamine receptor subtype.

Materials:

-

Cell membranes expressing the target dopamine receptor (e.g., D2 or D3).

-

Radiolabeled ligand (e.g., [³H]-Spiperone).[8]

-

Unlabeled competitor (test THIQ analog).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is inversely proportional to the affinity of the test compound. The IC50 (concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

THIQ Analogs as Antimicrobial Agents

The THIQ scaffold has also been explored for its potential in combating microbial infections.[9] Analogs have been synthesized and evaluated for their activity against a range of bacteria and fungi.

Quantitative SAR Data: Antimicrobial Activity

The following table provides the minimum inhibitory concentration (MIC) values for selected THIQ analogs against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 145 | Saccharomyces cerevisiae | 1 | [9] |

| 146 | Yarrowia lipolytica | 2.5 | [9] |

| 143 | Mycobacterium smegmatis (ATP synthase) | 1.8 (IC50) | [9] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of an antimicrobial agent.[10]

Objective: To determine the lowest concentration of a THIQ analog that inhibits the visible growth of a microorganism.

Materials:

-

Microbial culture (bacterial or fungal).

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

96-well microtiter plates.

-

Test compounds (THIQ analogs) dissolved in a suitable solvent.

-

Positive control (growth control) and negative control (sterility control).

-

Microplate reader or visual inspection.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the THIQ analogs in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the microbial inoculum to each well containing the test compound dilutions.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The structure-activity relationships of THIQ analogs are complex and multifaceted, with subtle structural modifications leading to significant changes in biological activity and target selectivity. The data and protocols presented in this guide provide a framework for researchers to navigate the intricate landscape of THIQ chemistry and pharmacology. Future efforts in this field will likely focus on leveraging computational tools for rational drug design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of promising THIQ-based drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

natural sources and isolation of tetrahydroisoquinoline alkaloids

An In-depth Technical Guide to the Natural Sources and Isolation of Tetrahydroisoquinoline Alkaloids

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the most extensive and diverse families of natural products.[1][2] These compounds are characterized by the 1,2,3,4-tetrahydroisoquinoline scaffold and are biosynthesized in nature primarily from the amino acids phenylalanine or tyrosine.[3] Found widely distributed in the plant kingdom, and to a lesser extent in animals and microbes, THIQ alkaloids exhibit a remarkable range of structural complexity and pharmacological activities.[2][4][5] Their biological effects are vast, including analgesic, antihypertensive, antimicrobial, and antitumor properties, making them a focal point for research in pharmacology and drug development.[4][6] This guide provides a comprehensive overview of the natural sources of THIQ alkaloids and details the technical methodologies for their extraction, isolation, and characterization.

Natural Sources of Tetrahydroisoquinoline Alkaloids

THIQ alkaloids are predominantly found in a variety of plant families.[6] The structural diversity of these compounds is vast, ranging from simple THIQs to more complex structures like benzyltetrahydroisoquinolines, bisbenzyltetrahydroisoquinolines, aporphines, and protoberberines.[1][2][3] The primary plant families known for producing these alkaloids are summarized below.

| Plant Family | Representative Genera/Species | Examples of Isolated THIQ Alkaloids |

| Papaveraceae | Papaver somniferum (Opium Poppy) | Morphine, Codeine, Thebaine, Laudanosine[3] |

| Berberidaceae | Berberis vulgaris | Berberine, Jatrorrhizine |

| Fabaceae | Calycotome villosa | Calycotomine[6][7] |

| Cactaceae | Various cactus species | Simple THIQs like Salsolidine[1][2] |

| Annonaceae | Annona species | Anonaine, Nornuciferine[8] |

| Ranunculaceae | Coptis chinensis | Berberine, Palmatine, Coptisine[9] |

| Menispermaceae | Stephania species | Various isoquinoline alkaloids[8] |

| Rutaceae | Zanthoxylum species | Various benzylisoquinoline derivatives[3] |

General Workflow for Isolation and Purification

The isolation of THIQ alkaloids from natural sources is a multi-step process that leverages their physicochemical properties, particularly their basicity and solubility.[10][11] The general workflow involves extraction from the raw plant material, followed by purification and separation of the individual alkaloids, and concluding with structural elucidation.

Detailed Experimental Protocols

Extraction and Isolation Protocol

This protocol is adapted from the methodology used for isolating THIQ alkaloids from the seeds of Calycotome villosa.[6]

1. Sample Preparation and Defatting:

-

Weigh 100 g of powdered plant material (e.g., seeds).

-

Place the powder in a Soxhlet apparatus and extract with hexane for 24 hours to remove lipids and other nonpolar compounds.

2. Methanolic Extraction:

-

Following defatting, extract the same plant material with methanol for 48 hours using the Soxhlet apparatus.

-

Evaporate the methanolic solution to dryness under reduced pressure to obtain the crude methanolic extract.

3. Acid-Base Extraction:

-

Dissolve the crude extract in a 5% hydrochloric acid solution. This protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

Extract this acidic solution first with hexane and then with dichloromethane (CH₂Cl₂) to remove neutral and weakly basic impurities.

-

Make the remaining aqueous solution basic to pH 10 by adding concentrated ammonia. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.

-

Extract the basified solution three times with 200 mL of CH₂Cl₂. The free base alkaloids will partition into the organic layer.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the crude alkaloid extract.[6]

4. Chromatographic Purification:

-

The crude alkaloid extract is then subjected to column chromatography for separation.[10]

-

Stationary Phase: Silica gel or neutral alumina.

-

Mobile Phase: A gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol.[10]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable visualization reagent (e.g., potassium iodoplatinate or Munier reagent).[10]

-

Fractions containing the same compound are pooled and evaporated. Further purification can be achieved by preparative HPLC or recrystallization to obtain the pure alkaloid.[6][12]

Analytical and Characterization Techniques

Once a pure compound is isolated, its structure must be unambiguously determined.

| Technique | Purpose | Typical Data Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of enantiomers (chiral HPLC).[3][13] | Retention time, peak area (for quantification), enantiomeric excess.[3][14] |

| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula.[6][12] | A molecular ion peak (e.g., [M+H]⁺) which gives the mass of the compound.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H-NMR spectra show the chemical environment of protons; ¹³C-NMR spectra show the chemical environment of carbon atoms.[6] |

| UV-Vis Spectrophotometry | Provides information about the electronic transitions within the molecule, often characteristic of the aromatic system. | Wavelengths of maximum absorbance (λmax).[6] |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic absorption bands for groups like -OH, -NH, C=O, C-O.[6] |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in a crystalline state.[6][7] | Bond lengths, bond angles, and absolute stereochemistry.[6] |

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of the diverse range of THIQ alkaloids originates from simple precursors. The core THIQ structure is typically formed via the Pictet-Spengler condensation of a β-phenylethylamine (derived from tyrosine or phenylalanine) with an aldehyde or its equivalent.[1] A central intermediate in the biosynthesis of many complex THIQ alkaloids is (S)-reticuline.[2]

Conclusion

The tetrahydroisoquinoline alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their isolation from complex natural matrices relies on a systematic application of chemical principles, primarily acid-base extraction, followed by various chromatographic techniques. Modern analytical methods are indispensable for the final structural elucidation of these intricate molecules. The continued exploration of natural sources, coupled with refined isolation protocols and biosynthetic pathway engineering, promises to uncover new THIQ alkaloids with potent therapeutic potential for the future of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids | MDPI [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of 1,2,3,4-Tetrahydroisoquinolin-5-ol: A Technical Guide

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the anticipated pharmacological profile of a specific analog, 1,2,3,4-Tetrahydroisoquinolin-5-ol. Due to a scarcity of direct experimental data for this compound in publicly available literature, this document constructs a hypothetical profile based on the well-documented activities of structurally related THIQ derivatives, which frequently exhibit affinity for monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][4][5] Furthermore, this guide furnishes detailed experimental protocols for key assays—including receptor binding and functional activity—that are essential for the empirical validation and characterization of this compound's pharmacological properties. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel THIQ analogs.

Introduction

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a significant class of heterocyclic compounds widely distributed in nature and extensively explored in synthetic medicinal chemistry.[1][6] The rigid, conformationally constrained structure of the THIQ nucleus makes it an ideal scaffold for designing ligands that can selectively interact with various biological targets. Derivatives have been reported to possess a broad spectrum of pharmacological effects, including antitumor, antibacterial, anti-inflammatory, and potent central nervous system (CNS) activities.[2][7]

Notably, substitutions on the aromatic ring of the THIQ core significantly influence receptor affinity and functional activity. Analogs with hydroxyl and methoxy groups, particularly at the 6- and 7-positions, have shown high affinity for dopamine D2-like (D2, D3, D4) and serotonin (5-HT) receptors.[3][4][5] This guide focuses on the 5-hydroxy analog, this compound. While direct pharmacological data for this specific molecule is limited, with its primary documented use being a reagent in chemical synthesis[8], its structural similarity to other active monoaminergic THIQs suggests a strong potential for interaction with related GPCRs.

This document outlines the probable pharmacological targets, details the standard experimental methodologies required to elucidate its precise profile, and provides visual representations of key signaling pathways and experimental workflows.

Anticipated Pharmacological Profile

Based on structure-activity relationships (SAR) established for the THIQ class of ligands, this compound is predicted to interact with D2-like dopamine receptors and various serotonin receptors. The following table summarizes the potential targets and the expected type of activity. Quantitative data (e.g., Ki, EC50, IC50) are not available and must be determined experimentally.

| Target Receptor | Receptor Family | Predicted Activity | Rationale based on Analogs |

| Dopamine D2 | D2-like (Gαi/o-coupled) | Antagonist / Partial Agonist | Many THIQ derivatives show potent D2 receptor blocking activity.[9] |

| Dopamine D3 | D2-like (Gαi/o-coupled) | Antagonist / Partial Agonist | High D3 affinity is a hallmark of many THIQ-based ligands.[3][4][10] |

| Serotonin 5-HT1A | 5-HT1 (Gαi/o-coupled) | Agonist / Partial Agonist | N-substituted THIQs are known to act as 5-HT1A agonists.[5] |

| Serotonin 5-HT2A | 5-HT2 (Gαq/11-coupled) | Antagonist / Agonist | THIQ derivatives have been investigated for their 5-HT2A receptor affinities.[11] |

Key Signaling Pathways

The primary predicted targets for this compound are GPCRs that couple to inhibitory (Gαi/o) or Gq (Gαq/11) G-proteins. Understanding these pathways is critical for interpreting functional assay data.

Gαi/o-Coupled Receptor Signaling

Activation of Gαi/o-coupled receptors, such as the dopamine D2 and serotonin 5-HT1A receptors, leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.

Gαq/11-Coupled Receptor Signaling

Activation of Gαq/11-coupled receptors, such as 5-HT2A, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Experimental Protocols and Workflows

To empirically determine the pharmacological profile of this compound, a series of standardized in vitro and in vivo experiments are required.

In Vitro Characterization

This assay determines the affinity of the test compound for a target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[12]

Objective: To determine the inhibitory constant (Ki) of this compound at target receptors.

Materials:

-

Cell membranes expressing the target GPCR of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand with known affinity (Kd) for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Unlabeled this compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (ice-cold Binding Buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Methodology:

-

Plate Setup: In a 96-well plate, add binding buffer, a serial dilution of unlabeled this compound, and a fixed concentration of the radiolabeled ligand (typically at or near its Kd value).[12]

-

Initiation: Add the cell membrane preparation to each well to initiate the binding reaction. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.[12]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

This assay measures the ability of a compound to modulate the production of the second messenger cAMP, thereby determining its functional activity as an agonist, antagonist, or inverse agonist at Gαs- or Gαi/o-coupled receptors.[13][14]

Objective: To determine the potency (EC50) and efficacy of this compound in modulating cAMP levels.

Materials:

-

HEK293 cells stably or transiently expressing the target receptor (e.g., D2) and a cAMP biosensor (e.g., GloSensor™).[13][14]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer/medium (e.g., CO2-independent medium).

-

Forskolin (an adenylyl cyclase activator, used for Gαi/o assays).[15]

-

Test compound (this compound).

-

White, opaque 96-well or 384-well assay plates.

-

Luminometer.

Methodology (for a Gαi/o-coupled receptor):

-

Cell Plating: Seed cells expressing the receptor and biosensor into white, opaque multi-well plates and incubate overnight.[13]

-

Reagent Equilibration: On the day of the assay, replace the culture medium with assay medium containing the biosensor substrate (e.g., GloSensor™ cAMP Reagent) and incubate for 2 hours at room temperature to allow for reagent loading and equilibration.[13]

-

Compound Addition: Add serial dilutions of the test compound to the appropriate wells. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. This allows for the measurement of inhibition.[15]

-

Incubation: Incubate for 15-20 minutes at room temperature to allow for receptor-mediated modulation of the forskolin response.

-

Detection: Measure luminescence using a plate-reading luminometer. A decrease in the luminescent signal corresponds to a decrease in cAMP levels, indicating Gαi/o activation.

-

Data Analysis:

-

Normalize the data to controls (e.g., forskolin-only treated cells).

-

Calculate the percent inhibition of the forskolin response for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

In Vivo Assessment

To assess the CNS effects of this compound, particularly its impact on the dopaminergic system, rodent models are commonly employed.

Objective: To evaluate the effect of the compound on locomotor activity and its potential to induce Parkinsonian-like symptoms or act as an antipsychotic.

Experimental Model: Rodent models such as rats or mice are standard.[16][17] Toxin-based models like the 6-hydroxydopamine (6-OHDA) or MPTP-treated models are used to study neuroprotective effects in Parkinson's disease research.[18] For assessing antipsychotic-like potential, models measuring locomotor activity are used.

Methodology (Locomotor Activity):

-

Acclimation: Acclimate animals to the testing environment (e.g., open-field arenas) to reduce novelty-induced hyperactivity.

-

Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, i.p.) at various doses. Include a vehicle control group.

-

Testing: Place the animals in the open-field arenas and record their activity using automated tracking systems for a set duration (e.g., 60 minutes).

-

Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Compare the activity parameters of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in locomotor activity may suggest sedative effects or D2 receptor blockade, a common feature of antipsychotic drugs.[19] An increase could suggest psychostimulant properties.

Conclusion

While this compound remains a largely uncharacterized molecule from a pharmacological standpoint, its structural framework strongly suggests a potential for activity within the monoaminergic system, particularly at dopamine and serotonin receptors. This guide provides a predictive profile based on established SAR for the THIQ scaffold and outlines the necessary experimental protocols to rigorously define its binding affinities, functional activities, and in vivo effects. The detailed methodologies and workflows presented herein offer a clear path for researchers to undertake a thorough investigation of this compound, which may hold therapeutic potential for various CNS disorders. Empirical validation through these described assays is the essential next step in uncovering the true pharmacological nature of this compound.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. par.nsf.gov [par.nsf.gov]

- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-5-OL | 102877-50-9 [chemicalbook.com]

- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

- 10. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The influence of substitution at aromatic part of 1,2,3,4-tetrahydroisoquinoline on in vitro and in vivo 5-HT(1A)/5-HT(2A) receptor activities of its 1-adamantoyloaminoalkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parkinson’s disease: animal models and dopaminergic cell vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicology Screening of Tetrahydroisoquinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a significant class of heterocyclic compounds present in a variety of natural products and synthesized for a range of therapeutic applications.[1] Their structural similarity to endogenous neurochemicals and known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), necessitates a thorough toxicological evaluation early in the drug development process.[2] This guide provides a comprehensive overview of the preliminary toxicology screening of THIQ compounds, outlining key in vitro and in vivo assays, detailed experimental protocols, and data interpretation within the context of regulatory expectations. The focus is on providing a practical framework for researchers to assess the potential toxicity of novel THIQ derivatives.

Core Toxicological Endpoints for THIQ Compounds

A preliminary toxicology screen for novel THIQ compounds should encompass a battery of tests to evaluate various potential toxicities. The primary endpoints of concern, based on the known biological activities of this class of compounds, include cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity. An initial assessment of acute systemic toxicity is also crucial.

Cytotoxicity

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. These assays are typically performed on a panel of cell lines, including cancer cell lines and normal human cells, to assess both general toxicity and potential for selective anti-cancer activity.

Genotoxicity

Genotoxicity assessment is critical to identify compounds that can cause DNA damage, which can lead to mutations and potentially cancer. A standard preliminary screen includes assays for both mutagenicity (gene mutations) and clastogenicity (chromosomal damage).

Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[3][4] In vitro assays using primary hepatocytes or liver-derived cell lines are essential to flag compounds with potential hepatotoxic liability. Mechanisms of DILI can include direct cell stress, mitochondrial impairment, and cholestasis.[4][5]

Neurotoxicity

Given the structural resemblance of THIQs to neuroactive molecules, assessing neurotoxicity is of paramount importance.[5][6] Mechanisms of THIQ-induced neurotoxicity often involve the generation of reactive oxygen species (ROS) and oxidative stress.[6]

Acute Systemic Toxicity

In vivo studies are necessary to understand the overall toxicity of a compound in a whole organism. The acute oral toxicity test is a primary study to determine the median lethal dose (LD50) and to identify signs of systemic toxicity.

Data Presentation: Quantitative Toxicological Data for Tetrahydroisoquinoline Derivatives

A systematic presentation of quantitative data is essential for comparing the toxicological profiles of different THIQ compounds. The following tables summarize representative data from the literature.

Table 1: In Vitro Cytotoxicity of Tetrahydroisoquinoline Derivatives (IC50 Values)

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| GM-3-18 | Colo320 | KRas Inhibition | 0.9 - 10.7 | [7] |

| DLD-1 | KRas Inhibition | 0.9 - 10.7 | [7] | |

| HCT116 | KRas Inhibition | 0.9 - 10.7 | [7] | |

| SNU-C1 | KRas Inhibition | 0.9 - 10.7 | [7] | |

| SW480 | KRas Inhibition | 0.9 - 10.7 | [7] | |

| GM-3-121 | MCF-7 | Antiproliferative | 0.43 µg/mL | [7] |

| MDA-MB-231 | Antiproliferative | 0.37 µg/mL | [7] | |

| Ishikawa | Antiproliferative | 0.01 µg/mL | [7] | |

| Compound 14 | HCT116 | Cell Viability | 0.48 (24h), 0.23 (48h) | [8] |

| CT26 | Cell Viability | 0.58 (24h), 0.30 (48h) | [8] | |

| Compound 15b | MCF-7 | Cytotoxicity | 21 | [8] |

| MDA-MB-231 | Cytotoxicity | 22 | [8] | |

| Compound 15c | MCF-7 | Cytotoxicity | 7 | [8] |

| U251 | Cytotoxicity | 36 | [8] | |

| Compound 7e | A549 | Cytotoxicity | 0.155 | [9] |

| Compound 8d | MCF7 | Cytotoxicity | 0.170 | [9] |

| Compound 9a | C6 | Cytotoxicity | 111 ± 1.1 (72h) | [10] |

| MCF-7 | Cytotoxicity | 128 ± 1.3 (72h) | [10] | |

| PC3 | Cytotoxicity | 115 ± 1.2 (72h) | [10] | |

| SH-SY5Y | Cytotoxicity | 119 ± 1.1 (72h) | [10] | |

| Compound 20g | - | PPARγ Partial Agonist Activity | EC50 = 13 nM | [11] |

| Compound 143 | M. smegmatis ATP synthetase | Enzyme Inhibition | 1.8 µg/mL | [1] |

| Compound 145 | S. cerevisiae | Antifungal Activity | MIC = 1 µg/mL | [1] |

| Compound 146 | Y. lipolytica | Antifungal Activity | MIC = 2.5 µg/mL | [1] |

Table 2: In Vivo Acute Oral Toxicity of Substituted Amine Derivatives (LD50 Values)

| Compound ID | Species | LD50 (mg/kg) | Reference |

| Compound 6c1 | Mice | 4786 | [12] |

| Compound 6e2 | Mice | 2542 | [12] |

| Compound 6e3 | Mice | 2039 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and reliability of toxicology screening. The following sections provide step-by-step protocols for key assays.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the THIQ compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Principle: Only viable cells can take up and accumulate Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Neutral Red Incubation: After compound treatment, remove the medium and add medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[14][15][16]

-

Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.[15]

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.[15][16]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[17][18][19][20][21]

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[18][19]

Protocol:

-

Strain Preparation: Grow the appropriate Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

-

Metabolic Activation (Optional but Recommended): Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) to mimic mammalian metabolism.

-

Exposure: In a test tube, combine the bacterial culture, the THIQ compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][22][23][24][25]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[3][22][26]

Protocol:

-

Cell Preparation and Treatment: Treat cells in suspension or as a monolayer with the THIQ compound.

-

Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

-

Alkaline Unwinding (for single-strand breaks): Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percent DNA in the tail, and tail moment).[14][21][25][27]

In Vitro Hepatotoxicity Assay using Primary Human Hepatocytes

Primary human hepatocytes (PHHs) are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.[7][8][15][19][28]

Principle: This assay assesses the viability of PHHs after exposure to the test compound. A decrease in viability indicates potential hepatotoxicity.

Protocol:

-

Hepatocyte Culture: Thaw and plate cryopreserved PHHs on collagen-coated plates in a specialized hepatocyte culture medium. Allow the cells to form a monolayer.[15][28]

-

Compound Treatment: Treat the hepatocytes with a range of concentrations of the THIQ compound for a specified duration (e.g., 24 to 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay, Neutral Red Uptake assay, or by measuring ATP content (e.g., using a commercial kit like CellTiter-Glo®).

-

Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

In Vitro Assessment of Mitochondrial Dysfunction

Mitochondrial toxicity is a common mechanism of drug-induced injury.

Principle: This involves measuring key parameters of mitochondrial function, such as oxygen consumption rate (OCR) and mitochondrial membrane potential (MMP).[27][29][30][31]

Protocol (using a Seahorse XF Analyzer for OCR):

-

Cell Culture: Seed cells in a Seahorse XF cell culture microplate.

-

Compound Treatment: Treat the cells with the THIQ compound.

-

Assay Setup: Prepare a sensor cartridge with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A) to be injected sequentially during the assay.

-

Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer to measure the OCR in real-time.

-

Data Analysis: The sequential injection of inhibitors allows for the calculation of key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters indicates mitochondrial dysfunction.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This study provides information on the acute toxicity of a substance after oral administration.[6][30][32][33][34]

Principle: The method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The goal is to classify the substance into a toxicity category based on the observed mortality.[6][35]

Protocol:

-

Animal Selection: Use a single sex of a rodent species (usually female rats).[6]

-

Dosing: Administer the THIQ compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[30]

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[30][33]

-

Stepwise Procedure:

-

If mortality occurs in two or three of the three animals, the test is stopped, and the substance is classified in that toxicity category.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose level is used in a new group of three animals.

-

-

Data Analysis: The LD50 is estimated based on the dose levels at which mortality was and was not observed. The substance is then classified according to the Globally Harmonized System (GHS).

Visualization of Key Pathways and Workflows

Signaling Pathways

// Nodes THIQ [label="Tetrahydroisoquinoline\n(THIQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; CytoprotectiveGenes [label="Cytoprotective Genes\n(e.g., HO-1, NQO1)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularDamage [label="Cellular Damage\n(DNA, Proteins, Lipids)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges THIQ -> ROS [label="Induces"]; ROS -> OxidativeStress; OxidativeStress -> CellularDamage; OxidativeStress -> Mitochondria; Mitochondria -> ROS [label="Amplifies"]; Mitochondria -> Apoptosis; CellularDamage -> Apoptosis; OxidativeStress -> Keap1 [label="Inactivates"]; Keap1 -> Nrf2 [style=dashed, label="Dissociates from"]; Nrf2 -> ARE [label="Translocates to nucleus\nand binds to"]; ARE -> CytoprotectiveGenes [label="Activates transcription of"]; CytoprotectiveGenes -> OxidativeStress [label="Counteracts", style=dashed, color="#34A853"]; } } Caption: THIQ-induced oxidative stress and the Nrf2-ARE antioxidant response pathway.

Experimental Workflows

// Nodes Start [label="Start: Novel THIQ Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT, NRU assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genotoxicity [label="Genotoxicity Screening\n(e.g., Ames, Comet assays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepatotoxicity [label="Hepatotoxicity Screening\n(Primary Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotoxicity [label="Neurotoxicity Screening\n(Neuronal Cell Lines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50, Genotoxic Potential)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Decision [label="Decision Point:\nProceed to In Vivo?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Acute Toxicity\n(OECD 423)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End: Preliminary\nToxicology Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cytotoxicity; Start -> Genotoxicity; Start -> Hepatotoxicity; Start -> Neurotoxicity; Cytotoxicity -> DataAnalysis; Genotoxicity -> DataAnalysis; Hepatotoxicity -> DataAnalysis; Neurotoxicity -> DataAnalysis; DataAnalysis -> Decision; Decision -> InVivo [label="Yes"]; Decision -> End [label="No (High Toxicity)"]; InVivo -> End; } } Caption: A typical workflow for the preliminary in vitro and in vivo toxicology screening of THIQ compounds.

Regulatory Context

The preliminary toxicology screening of novel drug candidates is guided by international regulatory bodies to ensure the safety of substances entering human clinical trials.

ICH M3(R2) Guideline

The International Council for Harmonisation (ICH) M3(R2) guideline provides recommendations on the non-clinical safety studies needed to support human clinical trials and marketing authorization for pharmaceuticals.[17][18][22][23][24] It outlines a framework for the type and timing of toxicology studies, emphasizing a tiered approach that begins with in vitro assessments before moving to in vivo studies. The guideline also supports the use of a single rodent species for acute toxicity testing in certain circumstances, in line with the 3Rs (Replacement, Reduction, and Refinement) principles for animal welfare.[18]

FDA Guidance

The U.S. Food and Drug Administration (FDA) provides guidance for industry on preclinical safety evaluation of small molecule drugs.[13][35][36][37][38] For an Investigational New Drug (IND) application, the FDA requires a comprehensive preclinical data package that includes pharmacology and toxicology studies. These studies must be conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[36] The preclinical data should be sufficient to support the safety of the proposed initial clinical dose and dose-escalation scheme.

Conclusion

The preliminary toxicology screening of tetrahydroisoquinoline compounds is a critical step in the drug development process. A well-designed screening cascade, incorporating a battery of in vitro and in vivo assays, can effectively identify potential toxic liabilities early, allowing for the selection of safer and more promising drug candidates for further development. This guide provides a foundational framework for researchers to design and execute these essential studies, ensuring a robust and scientifically sound approach to the safety assessment of novel THIQ derivatives. By adhering to detailed protocols and considering the regulatory landscape, researchers can navigate the complexities of preclinical toxicology and contribute to the development of safer medicines.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. seed.nih.gov [seed.nih.gov]

- 14. jove.com [jove.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. policycommons.net [policycommons.net]

- 19. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Statistical analysis of comet assay results [frontiersin.org]

- 22. ema.europa.eu [ema.europa.eu]

- 23. ICH M3 R2 approaches for exploratory studies | TRACER CRO [tracercro.com]

- 24. thoraxchirurgie.meduniwien.ac.at [thoraxchirurgie.meduniwien.ac.at]

- 25. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 21stcenturypathology.com [21stcenturypathology.com]

- 27. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 28. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. scribd.com [scribd.com]

- 31. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 32. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 33. downloads.regulations.gov [downloads.regulations.gov]

- 34. youtube.com [youtube.com]

- 35. altasciences.com [altasciences.com]

- 36. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 37. altasciences.com [altasciences.com]

- 38. ovid.com [ovid.com]

Therapeutic Potential of Tetrahydroisoquinoline (THIQ) Derivatives: A Technical Guide

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides an in-depth overview of the therapeutic potential of THIQ derivatives, focusing on their applications in oncology, neurodegenerative disorders, and metabolic diseases. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The diverse pharmacological profile of THIQ derivatives, ranging from anticancer and neuroprotective to antidiabetic properties, underscores their significance as a versatile platform for the design of novel therapeutic agents.[2][3][4]

Data Presentation: Efficacy of THIQ Derivatives

The therapeutic efficacy of various THIQ derivatives has been quantified across numerous studies. The following tables summarize key quantitative data, including IC50 values for anticancer activity and Ki values for sigma receptor binding affinity, providing a comparative overview of their potency.

Table 1: Anticancer Activity of THIQ Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | [5] |

| Colo320 (Colon) | KRas Inhibition | 1.6 - 2.6 | [5] | |

| GM-3-121 | HCT116 (Colon) | KRas Inhibition | - | [5] |

| MCF-7 (Breast) | Antiproliferative | 0.43 (µg/mL) | ||

| MDA-MB-231 (Breast) | Antiproliferative | 0.37 (µg/mL) | ||

| Ishikawa (Endometrial) | Antiproliferative | 0.01 (µg/mL) | ||

| Compound 13 | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 21 | [6] |

| Compound 17 | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 170 | [6] |

| Compound 3a | MCF-7 (Breast) | Cytotoxicity | 62 | [7] |

| Compound 3b | MCF-7 (Breast) | Cytotoxicity | - | [7] |

| Compound 4e | MCF-7 (Breast) | Cytotoxicity | 62 | [7] |

Table 2: Sigma Receptor Binding Affinity of THIQ Derivatives

| Compound ID | Receptor Subtype | Ki (nM) | Reference |

| (±)-7 | Sigma-1 | 48.4 | [8] |

| Sigma-2 | 0.59 | [8] | |

| (±)-8 | Sigma-1 | 108 | [8] |

| Sigma-2 | 4.92 | [8] | |

| 3b | Sigma-2 | 5 - 6 | [9] |

| 3e | Sigma-2 | 5 - 6 | [9] |

| 4b | Sigma-2 | 5 - 6 | [9] |

| 4e | Sigma-2 | 5 - 6 | [9] |

| 4b | Sigma-1 | 2.7 | [10] |

| Sigma-2 | 27 | [10] | |

| 5b | Sigma-1 | 13 | [10] |

| Sigma-2 | 102 | [10] | |

| 8f | Sigma-1 | 10 | [10] |

| Sigma-2 | 165 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of THIQ derivatives' therapeutic potential.

Synthesis of THIQ Derivatives via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for the synthesis of the THIQ core structure.[11][12][13]

Materials:

-

β-arylethylamine

-

Aldehyde or ketone

-

Protic or Lewis acid catalyst (e.g., concentrated HCl, trifluoroacetic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Reaction vessel with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve the β-arylethylamine (1 equivalent) in the anhydrous solvent in the reaction vessel under a nitrogen atmosphere.

-

Add the aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Slowly add the acid catalyst to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired THIQ derivative.

-

Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

THIQ derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THIQ derivative in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the THIQ derivative at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[14]

In Vivo Antidiabetic Activity: Alloxan-Induced Diabetic Rat Model

This model is used to evaluate the potential of THIQ derivatives to lower blood glucose levels.

Materials:

-

Wistar or Sprague-Dawley rats

-

Alloxan monohydrate

-

Normal saline

-

Glucometer and test strips

-

THIQ derivative formulation for oral or intraperitoneal administration

-

Standard antidiabetic drug (e.g., glibenclamide)

Procedure:

-